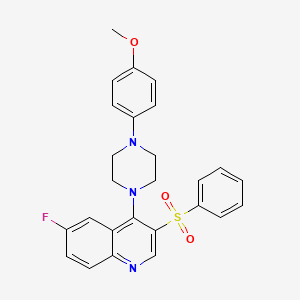
6-Fluoro-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "6-Fluoro-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline" is a fluorinated quinolone derivative. Quinolones are a class of synthetic antibacterial agents with a broad spectrum of activity and are structurally related to nalidixic acid. The presence of a fluorine atom at the 6-position and a piperazine moiety at the 7-position is characteristic of this class, which includes well-known drugs such as ciprofloxacin. The addition of various substituents can significantly alter the biological activity and physicochemical properties of these compounds .
Synthesis Analysis
The synthesis of fluorinated quinolones typically involves the introduction of a fluorine atom and various substituents at key positions of the quinolone nucleus. For instance, the synthesis of 6-fluoro-7-piperazinyl quinolones often includes the use of fluoromethylpiperazine or fluorohomopiperazine at the C-7 position, which has been shown to produce compounds with antibacterial activity comparable to ciprofloxacin . Additionally, the synthesis of related compounds has been described, involving regiospecific displacement reactions and intramolecular cyclization to generate novel quinoline dione nuclei . Electrochemical studies have also been conducted on similar compounds, providing insights into their reduction mechanisms and the influence of resonance isomerism and intramolecular hydrogen bonding on their electrochemistry .
Molecular Structure Analysis
The molecular structure of fluorinated quinolones is characterized by the presence of a 4-oxoquinoline core with a fluorine atom at the 6-position and a piperazine ring at the 7-position. The introduction of various substituents can lead to different conformations and intermolecular interactions, as evidenced by crystal structure analyses. For example, the piperazine ring often adopts a chair conformation, and the presence of bulky substituents can cause twisting of the aldehyde group with respect to the quinoline group . These structural features can influence the compound's biological activity and interaction with target proteins.
Chemical Reactions Analysis
Fluorinated quinolones can undergo various chemical reactions, including photochemical reactions where the 6-fluoro group can be substituted by an OH group upon irradiation in water. The presence of additives like sodium sulfite or phosphate can change the reaction pathway, leading to reductive defluorination or degradation of the piperazine moiety . The photostability and reaction outcomes can also be influenced by the pH of the medium .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated quinolones, such as their fluorescence characteristics, stability, and solubility, are crucial for their application as antibacterial agents and for analytical purposes. For instance, 6-methoxy-4-quinolone derivatives exhibit strong fluorescence with a large Stokes' shift in aqueous media, and their fluorescence intensity is stable across a wide pH range. They also show high stability against light and heat, making them suitable for use as fluorescent labeling reagents . The electrochemical properties of these compounds have been studied using cyclic voltammetry, which provides insights into their redox behavior and potential applications in electroanalytical methods .
Wissenschaftliche Forschungsanwendungen
Imaging Applications in Neuro-Oncology
Evaluation of [18F]DASA-23 for Non-Invasive Measurement of Pyruvate Kinase M2 in Glioma
- A novel radiopharmaceutical, [18F]DASA-23, designed to measure pyruvate kinase M2 levels by positron emission tomography (PET), has been developed for its potential application in neuro-oncology. Pyruvate kinase M2 is crucial in the glycolysis process and is preferentially expressed by glioblastoma cells, making it an important biomarker for cancer metabolism. The first-in-human study of [18F]DASA-23 in healthy volunteers and subjects with low-grade and high-grade glioma highlights its potential for non-invasive delineation based on aberrantly expressed PKM2, indicating its significance in the diagnosis and possibly the therapeutic monitoring of glioma (Patel et al., 2019).
Drug Metabolism and Pharmacokinetics
Human Biodistribution and Radiation Dosimetry of [18F]DASA-23
- The safety, biodistribution, and radiation dosimetry of [18F]DASA-23, another PET radiopharmaceutical, were assessed in a pilot first-in-human study involving healthy volunteers. This study underlines the safety of [18F]DASA-23 for evaluating pyruvate kinase M2 levels, emphasizing its potential utility in visualizing intracranial malignancies. The detailed pharmacokinetics and safety profile support its application in clinical research and potentially in patient care regarding the diagnosis of brain tumors (Beinat et al., 2020).
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O3S/c1-33-21-10-8-20(9-11-21)29-13-15-30(16-14-29)26-23-17-19(27)7-12-24(23)28-18-25(26)34(31,32)22-5-3-2-4-6-22/h2-12,17-18H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKDJMPUSWGPAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-N-[2-(piperidin-1-yl)ethyl]acetamide dihydrochloride](/img/structure/B2519569.png)
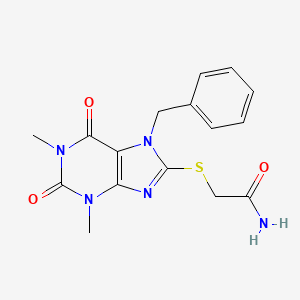
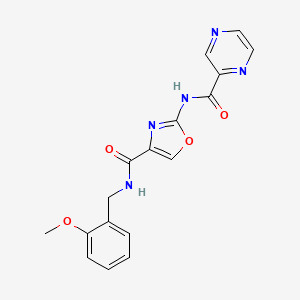
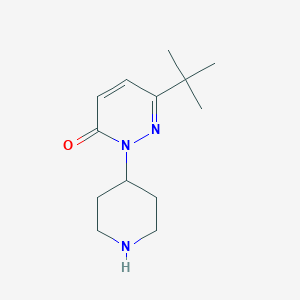

![Tert-butyl [(3-methyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]carbamate](/img/structure/B2519576.png)
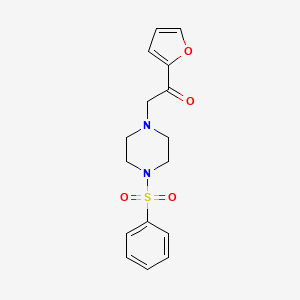
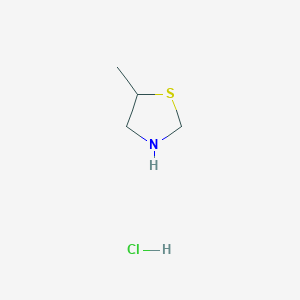
![N-(3-chloro-4-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2519582.png)
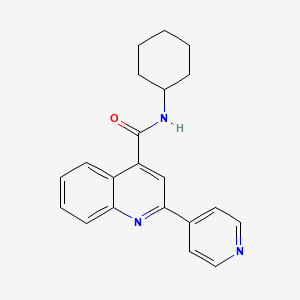
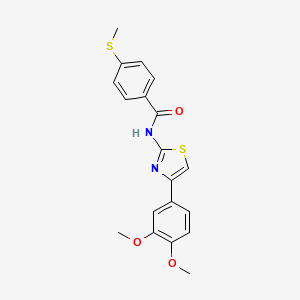
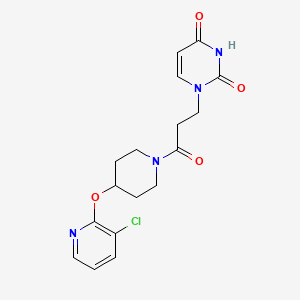
![N-[(4-methoxyphenyl)methyl]-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2519589.png)